cefpirome sulfate
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Overview
Description
Cefpirome sulfate is a fourth-generation cephalosporin antibiotic known for its broad-spectrum activity against both Gram-positive and Gram-negative bacteria . It is particularly effective against Pseudomonas aeruginosa and other resistant bacterial strains . This compound is used in the treatment of severe infections, including those in immunocompromised patients .
Preparation Methods
Synthetic Routes and Reaction Conditions
Cefpirome sulfate is synthesized through a multi-step process involving the reaction of 3-iodomethyl-7-phenylacetylamino cephalosporanic acid p-methoxybenzyl ester with 2,3-cyclopentenopyridine . The reaction is carried out at low temperatures (-5 to 0°C) and in the absence of light to prevent degradation . The resulting compound is then treated with methoxyimino acetic acid ester to yield cefpirome .
Industrial Production Methods
In industrial settings, this compound is produced using a combination of alkaline or neutral amino acids as cosolvents . This method helps stabilize the compound and prevent degradation during the production process . The final product is typically formulated as a sterile powder for injection .
Chemical Reactions Analysis
Types of Reactions
Cefpirome sulfate undergoes various chemical reactions, including:
Oxidation: It can be oxidized under specific conditions to form degradation products.
Reduction: Reduction reactions are less common but can occur under certain conditions.
Substitution: Substitution reactions involving the β-lactam ring are possible, leading to the formation of different derivatives.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or other oxidizing agents.
Reduction: Sodium borohydride or other reducing agents.
Substitution: Various nucleophiles can be used to substitute the β-lactam ring.
Major Products Formed
The major products formed from these reactions include various degradation products and derivatives of cefpirome .
Scientific Research Applications
Cefpirome sulfate has a wide range of scientific research applications:
Mechanism of Action
Cefpirome sulfate exerts its effects by inhibiting penicillin-binding proteins (PBPs), which are essential for bacterial cell wall synthesis . By binding to these proteins, this compound disrupts the cross-linking of peptidoglycan chains, leading to a weakened cell wall and eventual bacterial cell death through lysis . Its broad-spectrum activity is due to its ability to penetrate the outer membrane of Gram-negative bacteria and its stability against beta-lactamases .
Comparison with Similar Compounds
Similar Compounds
Cefepime: Another fourth-generation cephalosporin with similar broad-spectrum activity.
Cefpirome: The parent compound of cefpirome sulfate.
Cefotaxime: A third-generation cephalosporin with a slightly narrower spectrum of activity.
Uniqueness
This compound is unique due to its high stability against beta-lactamases and its ability to target multiple penicillin-binding proteins, making it highly effective against resistant bacterial strains .
Properties
Molecular Formula |
C22H24N6O9S3 |
---|---|
Molecular Weight |
612.7 g/mol |
IUPAC Name |
(6R,7R)-7-[[(2Z)-2-(2-amino-1,3-thiazol-4-yl)-2-methoxyiminoacetyl]amino]-3-(6,7-dihydro-5H-cyclopenta[b]pyridin-1-ium-1-ylmethyl)-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid;hydrogen sulfate |
InChI |
InChI=1S/C22H22N6O5S2.H2O4S/c1-33-26-15(13-10-35-22(23)24-13)18(29)25-16-19(30)28-17(21(31)32)12(9-34-20(16)28)8-27-7-3-5-11-4-2-6-14(11)27;1-5(2,3)4/h3,5,7,10,16,20H,2,4,6,8-9H2,1H3,(H3-,23,24,25,29,31,32);(H2,1,2,3,4)/b26-15-;/t16-,20-;/m1./s1 |
InChI Key |
RKTNPKZEPLCLSF-QHBKFCFHSA-N |
Isomeric SMILES |
CO/N=C(/C1=CSC(=N1)N)\C(=O)N[C@H]2[C@@H]3N(C2=O)C(=C(CS3)C[N+]4=CC=CC5=C4CCC5)C(=O)O.OS(=O)(=O)[O-] |
Canonical SMILES |
CON=C(C1=CSC(=N1)N)C(=O)NC2C3N(C2=O)C(=C(CS3)C[N+]4=CC=CC5=C4CCC5)C(=O)O.OS(=O)(=O)[O-] |
Pictograms |
Irritant; Health Hazard |
Synonyms |
3-((2,3-cyclopenteno-1-pyridinium)methyl)-7-(2-syn-methoximino-2-(2-aminothiazole-4-yl)acetamido)ceph-3-em-4-carboxylate cefpirome cefpirome sulfate Cefrom HR 810 HR-810 Metran |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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